Product packaging for Manzamine A(Cat. No.:CAS No. 104196-68-1)

Manzamine A

Cat. No.: B1676065
CAS No.: 104196-68-1
M. Wt: 548.8 g/mol
InChI Key: FUCSLKWLLSEMDQ-AWTNBHCRSA-N
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Description

Historical Context of Manzamine Alkaloid Discovery and Initial Characterization

The manzamine class of alkaloids, characterized by an unusual polycyclic system containing a β-carboline unit, was first identified from marine sponges in the late 1980s. nih.gov Manzamine A was the first representative of this class to be isolated and characterized by Higa's group in 1986 from a sponge identified as belonging to the genus Haliclona, collected near Okinawa, Japan. nih.govgla.ac.ukfrontiersin.orgtandfonline.com Independent research by Nakamura's group also described an identical alkaloid, named keramamine, from the marine sponge Pellina sp. gla.ac.uk The initial characterization of this compound revealed an unprecedented relative and absolute configuration. nih.gov X-ray diffraction crystallographic analysis of this compound hydrochloride showed a complicated arrangement of 5-, 6-, 8-, and 13-membered rings, in addition to the β-carboline substituent. nih.gov The complex structure and potent cytotoxic activity against P-388 mouse leukemia cells (IC50 = 0.07 µg/mL) immediately stimulated interest in its total synthesis. nih.gov

Over eighty manzamine-related alkaloids have since been isolated from more than 16 species of marine sponges across five families found in diverse locations, including the Red Sea, Indonesia, and the Philippines. nih.govtandfonline.comresearchgate.net The widespread occurrence of manzamines in phylogenetically distant sponge species has led to the hypothesis that these alkaloids may be produced by symbiotic microorganisms rather than the sponges themselves. nih.govtandfonline.comresearchgate.netchimia.ch

Significance of this compound as a Marine Natural Product Lead Compound

This compound holds significant promise as a marine natural product lead compound due to its intricate molecular architecture and broad spectrum of biological activities. nih.govnih.gov Natural products, particularly those from marine organisms, have historically served as crucial sources for drug discovery, inspiring the development of numerous therapeutic agents. nih.gov The manzamine class stands out among marine alkaloids for its structural sophistication and potential biological significance. nih.gov

The impressive biological characteristics of this compound and its derivatives include potent activity against various infectious diseases, inflammatory conditions, and cancers. nih.govtandfonline.comresearchgate.net This diverse bioactivity profile underscores its potential as a lead compound for developing novel therapeutic interventions. nih.govnih.gov The unique structural scaffold of this compound provides a valuable template for synthetic modification and optimization to enhance potency, improve pharmacokinetic properties, and potentially reduce toxicity, which are critical steps in the drug development process. nih.gov

Overview of Research Directions and Scope of Investigation for this compound

Research on this compound has pursued several key directions, driven by its complex structure and promising bioactivities. A major area of investigation has been the total synthesis of this compound and its analogs. The challenging pentacyclic core with its array of ring sizes and stereocenters has made this compound a highly attractive target for synthetic chemists, leading to the development of novel synthetic strategies. gla.ac.uknih.govresearchgate.net

Another significant research focus is the exploration of this compound's diverse pharmacological activities and the elucidation of its mechanisms of action. Studies have investigated its effects against malaria, tuberculosis, herpes simplex virus (HSV-1), HIV, and various cancer cell lines, including cervical, colorectal, breast, and pancreatic cancers. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govacs.orgnih.govmedchemexpress.com Research has shown that this compound can inhibit key cellular processes and targets, such as glycogen (B147801) synthase kinase-3 beta (GSK-3β), cyclin-dependent kinase 5 (CDK5), and vacuolar ATPases. nih.govmedchemexpress.comresearchgate.netmdpi.comresearchgate.net Investigations into its effects on gene expression, such as the modulation of SIX1, have also been reported. nih.govacs.org

The potential microbial origin of manzamine alkaloids is also an active area of research, with efforts directed towards identifying the symbiotic microorganisms responsible for their biosynthesis. nih.govtandfonline.comresearchgate.netchimia.ch Understanding the biosynthetic pathway could potentially lead to alternative and more sustainable methods for producing manzamines. tandfonline.comrsc.org

The scope of investigation for this compound continues to expand, encompassing detailed studies of its interactions with biological targets, the design and synthesis of novel analogs with potentially improved properties, and further exploration of its activity against emerging and drug-resistant pathogens and cancers. frontiersin.orgnih.govnih.govacs.orgnih.govresearchgate.net

Here is a summary of some research findings related to this compound's activity against various targets:

TargetActivity/EffectReferences
GSK-3βInhibition (IC50 = 10.2 µM for hydrochloride salt) medchemexpress.comresearchgate.netresearchgate.net
CDK5Inhibition (IC50 = 1.5 µM for hydrochloride salt) medchemexpress.com
Vacuolar ATPasesTargeting and inhibition medchemexpress.comresearchgate.netmdpi.com
SIX1 gene expressionModulation nih.govacs.org
Plasmodium falciparumAntimalarial activity (IC50 = 8.0 nM D6 clone, 11 nM W2 clone for hydrochloride) medchemexpress.com
HSV-1Potent activity/inhibition researchgate.netmedchemexpress.com
Pancreatic Cancer CellsDecreased cell proliferation, induced apoptosis, inhibited autophagy researchgate.netmedchemexpress.commdpi.com
Cervical Cancer CellsInhibition of growth, induction of cell cycle arrest and apoptosis acs.orgnih.gov
Colorectal Cancer CellsReduced cell proliferation, dysregulation of cell cycle, DNA repair, apoptosis frontiersin.orgresearchgate.netnih.gov
Breast Cancer CellsInhibition of growth frontiersin.orgnih.gov
Plasmodium berghei (mice)Inhibition of growth, prolonged survival medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H44N4O B1676065 Manzamine A CAS No. 104196-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104196-68-1

Molecular Formula

C36H44N4O

Molecular Weight

548.8 g/mol

IUPAC Name

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

InChI

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1

InChI Key

FUCSLKWLLSEMDQ-AWTNBHCRSA-N

SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Isomeric SMILES

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Keramamine A;  Manzamine A; 

Origin of Product

United States

Occurrence and Isolation of Manzamine a

Natural Sources of Manzamine A and Related Alkaloids

This compound and numerous related alkaloids have been isolated from a variety of marine sponge species. These sponges are predominantly found in the Indo-Pacific region, including Okinawa, the Philippines, Indonesia, the Red Sea, Italy, South Africa, and Papua New Guinea. nih.govtandfonline.comtandfonline.comnih.govresearchgate.net

Several marine sponge genera are known to yield manzamine alkaloids. These include:

Haliclona sp. nih.govnih.govresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.netnih.govnih.govmdpi.com

Xestospongia sp. nih.govtandfonline.comresearchgate.netfrontiersin.orgnih.govmdpi.comclockss.orgnih.gov

Pellina sp. tandfonline.comresearchgate.netfrontiersin.orgnih.govmdpi.com

Acanthostrongylophora sp. nih.govtandfonline.comtandfonline.comresearchgate.netnih.govnih.govnih.govenvirobites.orgresearchgate.netebi.ac.uknih.govjst.go.jpnih.govnih.govresearchgate.net Other genera reported to contain manzamine alkaloids include Reniera, Amphimedon, Cribrochalina, Petrosia, Hyrtios, and Ircinia. tandfonline.comtandfonline.comresearchgate.netnih.govmdpi.comclockss.org Over 80 manzamine-related alkaloids have been isolated from more than 16 species belonging to five families of marine sponges. tandfonline.comtandfonline.comnih.govresearchgate.netnih.gov

Methodologies for Isolation and Purification of this compound

The isolation of this compound from marine sponges typically involves a series of steps, starting with extraction of the sponge material. frontiersin.org

Extraction Techniques

Extraction of this compound from marine sponges commonly utilizes organic solvents. Acetone (B3395972) is a frequently employed solvent for the initial extraction of sponge samples to release bioactive compounds. frontiersin.orgresearchgate.netnih.gov Other organic solvents such as methanol (B129727) or chloroform (B151607) have also been used to obtain crude extracts. frontiersin.org Following initial extraction, liquid-liquid partitioning steps may be performed. frontiersin.org For example, a methanol extract can be partitioned between ethyl acetate (B1210297) and water. nih.gov Exhaustive extraction of homogenized sponge material with acetone has been reported. nih.govnih.govgoogle.com

Chromatographic Purification

Chromatographic techniques are essential for the purification of this compound from crude extracts due to the complex mixture of compounds present in sponge extracts. frontiersin.org

Silica (B1680970) Gel Chromatography: Silica gel chromatography is a widely used method for purifying manzamine alkaloids. nih.govtandfonline.comfrontiersin.orgnih.govresearchgate.netnih.govnih.govgoogle.comacs.orgfrontiersin.org Elution is typically performed using solvent systems such as hexane/acetone, chloroform/methanol, or combinations thereof, often in gradient systems. nih.govfrontiersin.orgnih.govgoogle.comfrontiersin.org Vacuum liquid chromatography on silica gel has also been applied. tandfonline.comnih.govnih.govacs.org

Alumina (B75360) Chromatography: Alumina chromatography offers different selectivity compared to silica gel and can be useful for purifying basic compounds like manzamines, sometimes without the need for basic modifiers. researchgate.netnih.govteledynelabs.com this compound has been isolated using alumina chromatography with solvent systems such as chloroform-methanol-ammonium hydroxide. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC has been explored as a method for the large-scale purification of manzamines, aiming to overcome limitations of other methods. tandfonline.com

Other Techniques: Reversed-phase liquid chromatography and HPLC with various stationary phases (e.g., LiChrosorb–NH₂) and solvent systems (e.g., chloroform-methanol, acetone-hexane, acetonitrile-water with TFA) are also employed in the purification process. nih.govfrontiersin.orgnih.govnih.govfrontiersin.org

Characterization of Isolated Forms

This compound can be isolated in different forms, primarily as the free base or as hydrochloride salts. frontiersin.orgmdpi.comnih.govebi.ac.uknih.govresearchgate.net The initial isolation of this compound by Higa's group was as the hydrochloride salt. nih.govtandfonline.comtandfonline.commdpi.com However, this compound and related alkaloids have also been isolated as tertiary bases. nih.govnih.govresearchgate.net The spectral characteristics of the free base and hydrochloride salt forms of this compound have been reported to be different. nih.govnih.govresearchgate.net Studies have shown that the hydrochloride salts can be deprotonated to yield the free bases, and the free bases can be converted back to their respective salts. nih.govresearchgate.net

Microbial Origin Hypotheses and Research

The widespread occurrence of manzamine alkaloids in a diverse range of phylogenetically distant sponge genera has led to the hypothesis that these compounds may not be produced directly by the sponges themselves but rather by associated microorganisms. nih.govtandfonline.comtandfonline.comnih.govresearchgate.netnih.govnih.govnih.govacs.org This possibility was suggested as early as 1995. tandfonline.com

Research into the microbial origin of manzamines is ongoing. While no manzamine biosynthetic gene clusters have been definitively identified to date, the isolation of a this compound-producing Micromonospora species (an actinomycete bacterium) from the sponge Acanthostrongylophora ingens provides strong support for the microbial origin hypothesis. nih.govgoogle.comfrontiersin.org This Micromonospora strain was found to produce a compound with identical retention time and mass as this compound. frontiersin.org Investigating the microbial communities associated with manzamine-producing sponges using techniques like 16S rRNA gene sequence analysis and MALDI-MS imaging has been part of this research effort. frontiersin.org The potential for microbial production of this compound could offer a sustainable source for this complex molecule. nih.gov

Speculation on Microbial Biogenesis within Sponges

The widespread occurrence of manzamine alkaloids in various marine sponge species, belonging to different genera and collected from diverse locations, led to the hypothesis that these compounds are not produced by the sponges themselves but by associated microorganisms nih.govresearchgate.netfrontiersin.orgnih.gov. This speculation is supported by the fact that many marine invertebrates, including sponges, live in symbiotic relationships with diverse microbial communities, which are often responsible for the production of bioactive secondary metabolites found in their hosts mdpi.comresearchgate.net. The structural complexity of manzamine alkaloids also suggested a biosynthetic pathway more characteristic of microbial metabolism than of sponge biosynthesis researchgate.net. Furthermore, evidence suggests that sponge-associated microbes may play a role in the bioconversion of manzamines to the various related alkaloids observed in sponges nih.govresearchgate.net.

Isolation and Identification of this compound Producing Microorganisms (e.g., Micromonospora sp. M42)

Efforts to identify the microbial source of this compound led to the investigation of the microbial communities associated with manzamine-producing sponges nih.gov. Through molecular-microbial community analysis, targeted microbiology, and advanced techniques like Matrix Assisted Laser Desorption Ionization-Mass Spectrometry (MALDI-MS) imaging, researchers successfully identified a bacterium capable of producing this compound frontiersin.orgnih.govmdpi.comresearchgate.net. This bacterium, Micromonospora sp. strain M42, was isolated from the Indonesian sponge Acanthostrongylophora ingens frontiersin.orgnih.govmdpi.comresearchgate.net. Phylogenetic analysis based on 16S rRNA gene sequencing revealed that Micromonospora sp. M42 is closely related to Micromonospora chalcea frontiersin.org. The isolation of a culturable strain like Micromonospora sp. M42 represents a significant step towards potentially overcoming the supply challenges associated with obtaining this compound solely from marine sponges frontiersin.orgnih.govmdpi.com.

Optimization of Microbial Culture Methods for this compound Production

Following the isolation of Micromonospora sp. M42, research efforts focused on optimizing culture conditions to enhance this compound production frontiersin.orgnih.gov. Initial fermentation studies with M42 in ISP2 media supplemented with 2% NaCl at 28°C for 14 days with aeration yielded this compound frontiersin.orgnih.gov. The production was confirmed through techniques like TLC and LC-TOF-MS analysis, comparing the microbial product to sponge-derived this compound frontiersin.orgnih.gov. Further optimization involved exploring various media and growth conditions, including ISP2 media with and without salts, YM media with artificial ocean, M4 media with artificial ocean, diluted YM media, marine broth 2216, and marine broth 2216 supplemented with glucose frontiersin.orgnih.gov.

Detailed research findings indicated that this compound is typically produced by Micromonospora sp. M42 in rich media conditions, and any dilution of these media can lead to a drastic reduction or elimination of production nih.gov. Attempts to produce this compound in minimal media failed nih.gov. Studies on the production kinetics revealed that this compound is initially produced in a linear fashion but is then metabolized by the organism, becoming undetectable after a certain period (e.g., after day 10 in a 16-day liquid culture) nih.gov.

Despite the successful isolation and initial production, the yield of this compound from Micromonospora sp. M42 in culture was reported to be small (approximately 1 mg/L) rsc.orgnih.gov. The microorganism also showed a tendency to lose the ability to produce this compound following extended culturing, potentially due to transcriptional silencing of genes or loss of extrachromosomal plasmids encoding the biosynthetic pathway rsc.orgnih.gov. These observations highlight the need for significant improvements in culture and production methods to establish a stable and sustainable supply of this compound from this microbial source frontiersin.orgnih.gov. Optimization of microbial culture methods generally involves adjusting parameters such as carbon and nitrogen sources, temperature, pH, and incubation time to maximize the yield of desired metabolites mdpi.comresearchgate.netnih.gov.

While a draft genome sequence of M42 is available, its assembly is challenging due to the high GC content and repetitive biosynthetic gene clusters typical of Micromonospora, which hinders the easy identification of discrete biosynthetic genes rsc.orgnih.gov. Revisiting the M42 genome using modern sequencing platforms is warranted to facilitate further biosynthetic investigations and potentially improve production through genetic manipulation rsc.orgnih.gov.

Total Synthesis and Synthetic Methodologies of Manzamine a

Retrosynthetic Analysis Strategies for Manzamine A

Retrosynthetic analysis of this compound often involves disconnecting the molecule into smaller, more manageable fragments. A common strategy involves cleaving the bond connecting the β-carboline unit to the pentacyclic core, leading to a key intermediate like ircinal A. nih.govnih.gov Ircinal A, a naturally occurring compound, has been shown to be convertible to this compound through reactions such as Pictet-Spengler cyclization followed by oxidation. nih.gov

Further retrosynthetic disconnections focus on the pentacyclic core, aiming to simplify the fused ring system. Approaches have involved breaking down the core into tricyclic or bicyclic subunits. For instance, one strategy envisioned the tetracyclic ring system arising from a Mannich closure of a ketoiminium species, which in turn could be derived from a retro-Mannich fragmentation of a product from an intramolecular cycloaddition. nih.gov Another retrosynthetic approach to the tricyclic ABC core has involved a domino Stille/Diels-Alder reaction. acs.orgnih.gov The construction of the 8- and 13-membered rings often involves macrocyclization strategies. acs.org

Established Total Synthesis Routes for this compound

Several research groups have reported total syntheses of this compound, each employing unique methodologies to assemble the complex molecular architecture. Notable syntheses include those by the groups of Winkler, Martin, Fukuyama, and Dixon. nih.gov

Key Synthetic Steps and Cascade Reactions

Total syntheses of this compound feature a variety of key synthetic steps and cascade reactions designed to efficiently build the complex ring system. One approach utilized an intramolecular vinylogous amide photoaddition/fragmentation/Mannich closure sequence to construct the tetracyclic core. nih.gov This sequence allowed for the stereoselective establishment of multiple stereocenters from a single stereogenic center in the starting material. nih.gov

Another route employed a convergent strategy featuring a domino Stille/Diels-Alder reaction to construct the tricyclic ABC ring core. acs.orgnih.gov Subsequent ring-closing metathesis reactions were then used to form the 13- and 8-membered rings. acs.orgnih.gov

More recent syntheses have incorporated highly convergent unions of multiple fragments through sequences involving stereoselective Michael additions, multi-component nitro-Mannich lactamization cascades, reductive nitro-Mannich cyclization cascades, stereoselective organometallic additions, and Z-selective alkene ring-closing metathesis. acs.orgnih.govresearchgate.net

Stereoselective Construction Approaches

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of this compound due to its numerous stereogenic centers. Different strategies have been employed to control stereochemistry throughout the synthesis.

One method involved using a single stereocenter in an eight-membered ring template to dictate the stereochemical relationships in the tetracyclic core through an intramolecular vinylogous amide photoaddition/fragmentation/Mannich closure sequence. nih.gov

Another synthesis utilized a chiral dihydropyrrole as a starting material in a convergent strategy involving a domino Stille/Diels-Alder reaction to establish the stereochemistry of the tricyclic core. acs.orgnih.gov Stereoselective intramolecular dipolar cycloaddition of an azomethine ylide has also been reported for the stereoselective construction of the tricyclic ABC core structure. researchgate.netrsc.orgnih.govwhiterose.ac.uk Asymmetric zinc addition has been used to construct chiral fragments with high stereochemical control. organic-chemistry.org

Convergent Synthesis Strategies

Convergent synthesis strategies are valuable for assembling complex molecules like this compound by coupling pre-fabricated fragments. This approach can improve efficiency by reducing the length of the longest linear sequence.

Several successful total syntheses of this compound have employed convergent strategies. One route involved the convergent union of five fragments to rapidly construct a key pentacyclic enol triflate intermediate. acs.orgnih.govresearchgate.net This intermediate served as a late-stage diversification point to access this compound and related alkaloids. acs.orgnih.gov

Another convergent approach featured the coupling of a pre-assembled tricyclic core with other fragments to complete the synthesis. acs.orgnih.gov

Efficiency and Length of Synthetic Pathways

One reported total synthesis of ircinal A, a precursor to this compound, required a total of 24 operations from commercially available starting materials, with the longest linear sequence being 21 steps. acs.orgnih.gov The conversion of synthetic ircinal A to this compound followed established literature procedures. acs.orgnih.gov

More recent synthetic efforts have aimed to improve efficiency and reduce the number of steps. A highly convergent route achieved the shortest synthetic route to date for this compound with an 18-step longest linear sequence. acs.orgnih.govresearchgate.net

Despite these achievements, obtaining large quantities of this compound through total synthesis remains challenging, with published syntheses typically yielding only small amounts (e.g., less than 10 milligrams). digitellinc.comrsc.org This underscores the need for more scalable synthetic approaches or alternative production methods.

A comparison of the length of some reported synthetic routes is shown in the table below:

Research GroupLongest Linear Sequence (steps)
Winkler31 uchicago.edu
Martin21 acs.orgnih.govuchicago.edu
FukuyamaNot explicitly stated as LLS, but described as "hardly a short synthesis" organic-chemistry.org
Dixon (2012)18 acs.orgnih.govresearchgate.net

Synthetic Approaches to this compound Analogues and Core Structures

In addition to the total synthesis of this compound itself, significant research has focused on the synthesis of manzamine analogues and core structures. These efforts are often aimed at exploring the structure-activity relationships of manzamine alkaloids and developing simpler, more accessible compounds with similar biological activities. nih.govacs.org

Synthetic approaches to analogues often involve the preparation of partial structures of the pentacyclic ABCDE diamine core or modifications of the β-carboline moiety. Studies have described the synthesis and biological evaluation of a series of analogues representing partial structures of the core. nih.govacs.orgnih.gov

Approaches to synthesizing the core structures, such as the tricyclic ABC or tetracyclic ABCE systems, have also been developed independently. These syntheses utilize various key reactions, including intramolecular dipolar cycloaddition of azomethine ylides and ring-closing metathesis. researchgate.netrsc.orgnih.govwhiterose.ac.uk The synthesis of core structures allows for the investigation of their inherent structural properties and provides building blocks for convergent analogue synthesis.

The development of synthetic routes to analogues and core structures is crucial for overcoming the limitations in obtaining sufficient quantities of natural this compound for comprehensive biological studies and potential therapeutic development. digitellinc.com

Methodology Studies for this compound Structural Units

Methodology studies for the synthesis of this compound structural units have focused on efficiently assembling the complex ring systems and incorporating the necessary stereochemistry. Approaches have involved the construction of the core pyrrolo[2,3-i]isoquinoline system and the macrocyclic components. Key steps explored in various synthetic strategies include intramolecular cycloaddition reactions, such as the Diels-Alder reaction, to form the pentacyclic core. rsc.org Other methodologies have focused on building specific rings, like the 13-membered ring, often employing reactions such as ring-closing metathesis. thieme-connect.com The introduction of the β-carboline unit, often via a Pictet-Spengler reaction with an aldehyde precursor like ircinal A, is another crucial aspect addressed in methodology studies. nih.govfrontiersin.orgorganic-chemistry.org

Synthesis of Simplified Analogues

The synthesis of simplified analogues of this compound has been pursued to explore the structure-activity relationships and to develop less complex compounds with retained or improved biological activities. These efforts often focus on synthesizing fragments of the manzamine skeleton or modifying peripheral parts of the molecule while keeping the core structure or key pharmacophores intact. Simplified analogues can also serve as valuable intermediates or models for developing more efficient routes towards the total synthesis of the parent compound.

Semisynthetic Modifications of this compound

Semisynthetic modifications of this compound involve chemically altering the naturally isolated compound to create new derivatives. This approach leverages the availability of this compound from natural sources or initial synthetic efforts to generate a library of analogues for biological evaluation. Modifications have been explored to enhance potency, alter specificity, or improve pharmacokinetic properties. Examples of semisynthetic modifications include alterations to the β-carboline moiety and modifications of alkene functionalities within the macrocycle, such as through ring-opening olefin metathesis. mdpi.comnih.govontosight.ai Structure-activity relationship studies based on these modifications have provided insights into the crucial features of the manzamine scaffold for its biological activities. nih.govebi.ac.uk

Biomimetic Synthesis Investigations

Investigations into the biomimetic synthesis of this compound are driven by the desire to understand how this complex molecule is assembled in nature and to potentially develop more efficient and environmentally friendly synthetic routes inspired by biological processes. cam.ac.uk

Hypothesized Biogenic Pathways and Building Blocks (e.g., Tryptophan, Ammonia, C10/C3 Units)

Several biogenetic pathways for the manzamine alkaloids have been hypothesized. An early proposal suggested that the manzamines could be derived from simple building blocks, including tryptophan, ammonia, a C10 unit (envisioned as a symmetrical dialdehyde), and a C3 unit (such as an acrolein equivalent). clockss.orgcam.ac.ukgla.ac.ukgla.ac.uknih.govcam.ac.uk This hypothesis proposed the condensation of these units to form a macrocyclic bis-dihydropyridine intermediate. clockss.orgcam.ac.uknih.govcam.ac.uk Another proposed pathway involves fatty acid and polyamine precursors, such as norspermidine, which could undergo oxidative coupling and cyclization. nih.govrsc.orgnsf.gov The incorporation of the β-carboline unit is often hypothesized to arise from tryptophan via a Pictet-Spengler type reaction with a manzamine precursor like ircinal A. nih.govfrontiersin.org

Data Table: Hypothesized this compound Biogenic Building Blocks

Building BlockProposed Role in Biosynthesis
TryptophanPrecursor to the β-carboline unit
AmmoniaNitrogen source for the macrocycle
C10 Unit (e.g., dialdehyde)Contributes to the carbon skeleton of the macrocycle
C3 Unit (e.g., acrolein equivalent)Contributes to the carbon skeleton of the macrocycle
Fatty Acid/Polyamine (e.g., Norspermidine)Alternative precursors for the macrocyclic and nitrogenous portions

Experimental Validation of Proposed Biosynthetic Steps (e.g., Diels-Alder Reactions)

Experimental validation of proposed biosynthetic steps has been pursued to lend support to the hypothesized pathways. A key step in the Baldwin-Whitehead hypothesis is an intramolecular Diels-Alder reaction of a bis-dihydropyridine macrocycle to form the pentacyclic core. clockss.orgcam.ac.uknih.govcam.ac.uk Experimental studies have demonstrated the feasibility of this proposed Diels-Alder reaction in vitro, although often in low yields, suggesting that enzymatic mediation might be involved in biological systems to improve efficiency and control stereochemistry. nih.govcam.ac.uk Investigations have also explored the potential for enzymatic reactions, such as Pictet-Spengler reactions, in the formation of the β-carboline moiety. frontiersin.org While a complete biosynthetic pathway and the enzymes involved have not been fully characterized, experimental evidence from biomimetic studies and the isolation of potential intermediates from sponges provide some support for aspects of the proposed pathways. clockss.orgfrontiersin.orgcam.ac.uk

Structure Activity Relationship Sar Studies of Manzamine a and Its Analogues

Structural Elements Critical for Biological Activities

The biological activities of manzamine A are intrinsically linked to its distinct structural features. Research has focused on the roles of the β-carboline moiety, the pentacyclic ring system, and specific functional groups like hydroxyls. nih.govmdpi.comresearchgate.netresearchgate.net

Role of the β-Carboline Moiety

The β-carboline moiety is a fundamental component of the manzamine scaffold and plays a significant role in its biological activities, particularly antimalarial effects. researchgate.netnih.govmdpi.combidd.groupnih.gov Studies have shown that the presence of this ring system is important for antimalarial activity; its absence can lead to decreased activity. mdpi.com Modifications to the β-carboline ring can significantly impact potency. For instance, 9-N alkylation of the β-carboline ring has been shown to decrease antimalarial activity, while an unsubstituted 9-NH group appears to increase it. mdpi.com Methylation at the tertiary nitrogen of the β-carboline ring (2-N-methylation) in this compound has been found to significantly decrease cytotoxicity and reduce antimalarial activity. nih.gov Conversely, quaternarization of the β-carboline moiety can lead to reduced toxicity while retaining some antimalarial efficacy. nih.gov The planarity of the β-carboline can also be important, as changing the pyridine (B92270) ring to a piperidine (B6355638) and introducing 2-N-methylation led to a reduction in antimalarial activity. mdpi.com Amide substitutions at positions 6 and 8 of the β-carboline ring system have also been reported to reduce antimalarial activity. mdpi.com

Significance of Specific Hydroxyl Groups and their Modifications

Specific hydroxyl groups within the this compound structure can be important for its biological activities. For example, the hydroxyl group at position 13 in this compound is a notable feature. nih.govuni.lu Modifications to hydroxyl groups can impact activity. Methylation of the C-12 hydroxyl group in this compound has been shown to completely eliminate antimalarial activity, indicating that this hydroxyl group is an essential pharmacophore for this activity. nih.gov

Another important hydroxyl group is at position 8 on the β-carboline moiety, present in analogues like 8-hydroxythis compound (manzamine G or K). mdpi.comnih.govebi.ac.uk Substituting a hydrogen with a hydroxyl group at position 8 of this compound has been shown to enhance its biological activity in some cases. researchgate.netresearchgate.net 8-Hydroxythis compound has demonstrated more potent activity against malaria and microbes in vitro compared to this compound. researchgate.net It also displayed potent anti-HIV-1 activity. researchgate.net However, for antimalarial activity specifically, hydroxyl group substitution on the β-carboline ring, particularly at position 8, exhibited no effect as an antimalarial in one study. mdpi.com This suggests that the impact of the 8-hydroxyl group may vary depending on the specific biological activity being examined.

Impact of Chemical Modifications on Biological Potency and Selectivity

Chemical modifications to the this compound scaffold have been explored to understand their impact on biological potency and selectivity, aiming to improve therapeutic potential and reduce toxicity. nih.govnih.gov

Alkylation, Acetylation, and Amidation Effects

Alkylation, particularly methylation, has been studied for its effects on this compound activity. As mentioned earlier, 9-N alkylation decreased antimalarial activity, while 2-N-methylation reduced cytotoxicity and antimalarial activity. mdpi.comnih.gov Methylation at the C-12 hydroxyl group abolished antimalarial activity. nih.gov

Amidation at positions 6 and 8 of the β-carboline ring system has been reported to reduce antimalarial activity. mdpi.commedchemexpress.comimmunomart.com

While acetylation was mentioned in the initial outline, detailed findings on the specific effects of acetylation on this compound's biological activity were not prominently found in the provided search results. SAR analysis has indicated that bulky and cyclic groups adjacent to the amide carbonyl at position 6 favored antimalarial activity, while small and linear alkyl groups at this position were less favorable. researchgate.net

Conformational Flexibility and Activity

Relationship between Structural Simplification and Activity

The complex, polycyclic structure of this compound presents challenges for total synthesis and large-scale production, motivating research into simplified analogues that might retain desirable biological activities while being more synthetically accessible mdpi.commdpi.comlsu.eduresearchgate.netnih.gov. Structure-Activity Relationship (SAR) studies have been conducted to understand which parts of the this compound scaffold are crucial for its diverse biological effects, particularly its potent antimalarial activity mdpi.comlsu.eduacs.orgnih.govnih.govnih.gov.

Investigations into simplified this compound analogues, often involving the synthesis of partial structures or truncated ring systems, have generally indicated that significant simplification of the complex pentacyclic core and the β-carboline moiety leads to a reduction in antimalarial potency lsu.eduresearchgate.netepfl.ch. The presence of both the β-carboline and the intricate pentacyclic ring system appears to be important for potent antimalarial activity acs.org. For instance, analogues based on the ircinal scaffold, which lacks the complete pentacyclic system, demonstrated decreased antimalarial activity compared to this compound acs.org. Similarly, semisynthetic analogues containing only bicyclic, monocyclic, or tetracyclic rings attached to the β-carboline skeleton have been reported to exhibit decreased antimalarial potency researchgate.netepfl.ch.

A study evaluating a series of simplified this compound analogues designed to probe the roles of the A and D rings and the β-carboline orientation on antimalarial activity provided specific data illustrating this trend nih.gov. The IC50 values against Plasmodium falciparum (W2 and D6 clones) for this compound and several simplified analogues demonstrated significantly attenuated activity for the simpler structures nih.gov.

CompoundStructure TypeP. falciparum W2 (IC50 ng/mL)P. falciparum D6 (IC50 ng/mL)
This compoundNatural Product13.5 nih.gov25.0 nih.gov
Simplified Analog 3Simplified this compound analogue310 nih.gov300 nih.gov
Simplified Analog 4Simplified this compound analogue630 nih.gov640 nih.gov
Simplified Analog 5Simplified this compound analogue2500 nih.gov1800 nih.gov
Simplified Analog 6Simplified this compound analogue1300 nih.gov1500 nih.gov

As shown in the table, the simplified analogues exhibited IC50 values against P. falciparum that were considerably higher (indicating lower potency) than those of the parent compound, this compound nih.gov. These results provide valuable insight into the structural requirements for biological activity in this system, suggesting that the full complexity of the this compound scaffold is largely necessary for optimal antimalarial potency nih.gov.

While extensive simplification often leads to reduced activity, specific modifications to the this compound structure or its less active congeners can sometimes enhance potency or alter the activity profile. For example, modification of the carbonyl group of Manzamine F, a naturally occurring ketone analogue of this compound with lower antimalarial activity, through derivatization (such as hydrazone formation) resulted in analogues with significantly improved antimalarial activity compared to Manzamine F researchgate.netuliege.benih.gov. This highlights that while gross simplification may be detrimental, targeted modifications can be beneficial for optimizing activity. The hydroxyl group at position C-12 has also been identified as important for antimalarial activity, as acetylation at this position significantly reduced potency nih.govscispace.com.

Molecular Mechanisms of Action of Manzamine a

Interaction with Cellular Pathways

Manzamine A modulates several interconnected cellular pathways that are critical for cancer cell proliferation, survival, and metastasis.

This compound has been shown to halt the proliferation of various cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1/S phase transition. nih.govacs.orgnih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division. nih.govmdpi.com

The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. In colorectal cancer cells, this compound treatment leads to an upregulation of the tumor suppressor proteins p53, p21, and p27. nih.gov These proteins act as cyclin-dependent kinase (CDK) inhibitors. nih.gov Specifically, the cyclin D1-CDK4/6 complexes, which drive the progression from the G1 to the S phase, are inhibited. nih.govnih.gov In cervical cancer cells, this compound was also found to block cell cycle progression at the G1/S phase and restore the expression of p21 and p53. acs.org Interestingly, the effect on p21 expression can be context-dependent; in androgen receptor-negative prostate cancer cells (PC3 and DU145), this compound markedly increased p21 expression, while it suppressed p21 levels in androgen receptor-positive lines (LNCaP and 22Rv1). nih.gov

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
ProteinEffectCancer Cell TypeReference
p53Upregulation/RestorationColorectal, Cervical nih.govacs.org
p21Upregulation/RestorationColorectal, Cervical, AR-Negative Prostate nih.govacs.orgnih.gov
p27UpregulationColorectal nih.gov
Cyclin D1DownregulationProstate nih.gov
CDK4DownregulationProstate nih.gov

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govacs.orgnih.gov This process is crucial for eliminating malignant cells and is often dysregulated in cancer. Studies have demonstrated that this compound triggers a caspase-dependent apoptotic pathway. nih.govnih.gov Caspases are a family of protease enzymes that, once activated, execute the cell death program. nih.gov Treatment with this compound leads to the activation of key executioner caspases, such as caspase-3 and caspase-7. nih.govnih.gov

A critical event in the this compound-induced apoptotic process is the disruption of mitochondrial function. nih.gov Research shows that the compound causes a significant depletion of the mitochondrial membrane potential (MMP). nih.govnih.gov The loss of MMP is a key indicator of mitochondrial integrity loss and is an early event in the intrinsic pathway of apoptosis, which ultimately leads to the activation of the caspase cascade. nih.gov In some pancreatic cancer cells, this compound was also found to sensitize the cells to TRAIL-induced apoptosis. mdpi.comnih.govscilit.com

Autophagy is a cellular recycling process where damaged organelles and proteins are degraded. While it can be a survival mechanism for cancer cells, its inhibition can also lead to cell death. mdpi.com this compound is a potent inhibitor of autophagy, acting on the final stages of the process. mdpi.comnih.govuni.luresearchgate.netnih.gov

The primary mechanism for this inhibition is the targeting of vacuolar ATPases (v-ATPases). mdpi.comuni.lunih.govelsevierpure.com V-ATPases are proton pumps responsible for acidifying intracellular compartments like lysosomes. researchgate.net this compound functions as an uncoupler or inhibitor of v-ATPases, which disrupts the acidic environment of the lysosome. mdpi.comnih.govnih.gov This impairment of lysosomal function prevents the fusion of autophagosomes with lysosomes. mdpi.comnih.govmdpi.com The fusion step is essential for the formation of autolysosomes, where the degradation of cellular waste occurs. mdpi.comgosset.ainih.govresearchgate.net

As a result of this blockade, cells treated with this compound show a significant accumulation of the autophagosome marker protein LC3-II and the autophagy substrate p62/SQSTM1. mdpi.comnih.govuni.lunih.gov This buildup confirms that autophagosome turnover is inhibited, as the autophagosomes are formed but cannot be cleared and degraded by the lysosomes. nih.govuni.lumdpi.com This blockage of the autophagic flux is believed to contribute to the compound's pro-apoptotic effects. mdpi.comnih.gov

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances their migratory and invasive capabilities, contributing significantly to cancer metastasis. nih.govmdpi.com this compound has been shown to effectively inhibit and even reverse the EMT process in colorectal cancer cells. nih.gov

Treatment with this compound leads to the suppression of several key mesenchymal transcription factors, including Snail, Slug, and Twist. nih.gov Concurrently, it induces the expression of the epithelial marker E-cadherin. nih.gov The loss of E-cadherin is a hallmark of EMT and is crucial for maintaining cell-to-cell adhesion; its restoration signifies a shift back to a less invasive, epithelial-like state. nih.gov By modulating these key regulators, this compound suppresses the migration and invasion of cancer cells, highlighting its potential to target the metastatic spread of cancer. nih.gov

Specific Molecular Targets of this compound

Beyond its effects on broad cellular pathways, this compound has been identified to interact directly with and inhibit the activity of specific enzymes, particularly protein kinases.

This compound has been screened against various protein kinases, revealing a multi-targeted inhibition profile that contributes to its anticancer effects. nih.govresearchgate.netresearchgate.net Kinases are critical regulators of cell signaling, and their dysregulation is a common feature of cancer.

Key kinase targets of this compound include:

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): this compound inhibits GSK-3β, a kinase involved in numerous cellular processes, including cell proliferation and survival. medchemexpress.comacs.org

Cyclin-Dependent Kinase 5 (CDK5): This kinase, primarily known for its role in neuronal development, is also implicated in cancer. This compound is a potent inhibitor of CDK5. medchemexpress.comacs.org

Ribosomal S6 Kinases (RSK): this compound was found to inhibit RSK1 and RSK2. nih.gov Notably, it showed a 10-fold higher selectivity for RSK1 over RSK2. nih.govpreprints.org RSK family kinases are downstream effectors of the Ras-ERK1/2 signaling pathway, which is crucial for cell growth and proliferation. preprints.org

Protein Kinase CK2: In cervical cancer cells, this compound treatment led to a decrease in the level of the oncoprotein SIX1 and the protein kinase CK2α, suggesting it is a potent inhibitor of this kinase. acs.org

Table 2: Kinase Inhibition Profile of this compound
Kinase TargetReported IC₅₀ or EffectSignificanceReference
GSK-3βIC₅₀: 10.2 μMInvolved in cell survival and tau pathology medchemexpress.comacs.org
CDK5IC₅₀: 1.5 μMImplicated in cancer and tau pathology medchemexpress.comacs.org
RSK1Relative IC₅₀: 15.01 μMDownstream of Ras-ERK1/2 pathway; regulates cell growth nih.gov
RSK2Relative IC₅₀: 108.4 μMShows 10-fold less sensitivity than RSK1 nih.gov
CK2αDecreased protein levelsRegulates oncoprotein SIX1 acs.org

Transcription Factor Modulation

Beyond direct enzyme inhibition, this compound exerts its effects by modulating the activity of key transcription factors, thereby influencing gene expression related to cancer development and progression.

A significant mechanism of action for this compound involves its interaction with the E2F family of transcription factors. Detailed molecular studies have identified the atypical transcription factor E2F8 as a novel molecular target. scienceopen.comnih.gov this compound has been shown to block the interaction between E2F8 and DNA. scienceopen.comresearchgate.net This action is particularly relevant in the context of prostate cancer, where E2F8 has been identified as a previously unknown regulator of androgen receptor (AR) transcription. scienceopen.comnih.govum.edu.my By disrupting the E2F8-DNA interaction, this compound effectively suppresses AR synthesis. scienceopen.comnih.gov

The modulation of the Androgen Receptor (AR) is a critical component of this compound's mechanism, particularly in hormone-dependent cancers like prostate cancer. By targeting E2F8, this compound indirectly but effectively prevents AR biogenesis. scienceopen.comum.edu.my This novel mechanism leads to the suppression of both the full-length androgen receptor (AR-FL) and its clinically relevant splice variant, AR-V7, which is often associated with treatment resistance. scienceopen.comnih.gov The downstream consequence of this action is the reduced expression of AR-regulated genes, such as prostate-specific antigen (PSA, also known as KLK3) and human kallikrein 2 (hK2, also known as KLK2). scienceopen.comum.edu.my

Homeobox Protein Targeting (e.g., SIX1)

This compound has been identified as an inhibitor of the SIX1 (Sine Oculis Homeobox Homolog 1) oncoprotein. nih.govnih.govacs.org SIX1 is a homeodomain-containing transcription factor that is often overexpressed in a variety of cancers, including cervical, breast, and prostate cancer, where it contributes to tumorigenesis and aggressive clinical behavior. nih.govacs.org

Research has demonstrated that this compound treatment leads to a significant reduction in the protein levels of SIX1 in human cervical cancer cell lines (C33A, SiHa, and CaSki). nih.govacs.org This inhibition is associated with the regulation of cell-cycle-related checkpoint proteins. nih.gov

The mechanism of SIX1 inhibition by this compound is linked to its effect on protein kinase CK2α. nih.govacs.org CK2α is known to regulate the expression of SIX1. acs.org Studies have shown that this compound decreases the levels of CK2α protein, which in turn corresponds to the reduction in SIX1. nih.govacs.org In a comparative study, this compound was found to be approximately ten times more potent in inhibiting both CK2α and SIX1 proteins than apigenin, a known inhibitor of CK2α. nih.govacs.org

Table 1: Comparative Potency of this compound and Apigenin on SIX1 and CK2α Inhibition

Compound Target Proteins Relative Potency Cell Lines Tested
This compound SIX1, CK2α ~10x more potent than Apigenin C33A, SiHa, CaSki

Data derived from studies on human cervical cancer cell lines. nih.govacs.org

Vacuolar ATPase (V-ATPase) Uncoupling

A key mechanism of action for this compound is the uncoupling of vacuolar ATPases (V-ATPases). nih.govresearchgate.netuni.lunih.gov V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments like lysosomes and are crucial for processes such as autophagy. nih.govresearchgate.net

Chemogenomic profiling in Saccharomyces cerevisiae first suggested that this compound acts as a V-ATPase uncoupler. nih.govresearchgate.net This was further substantiated by fluorescence microscopy, which revealed that yeast treated with this compound exhibited a phenotype very similar to that caused by bafilomycin A1, a well-established V-ATPase inhibitor. nih.govresearchgate.netuni.lunih.gov

In pancreatic cancer cells, this compound was shown to affect V-ATPase activity, leading to an increase in intralysosomal acidity and/or an accumulation of acidic organelles. nih.gov This interference with V-ATPase function results in the inhibition of autophagy at the stage of autophagosome-lysosome fusion or turnover. nih.govresearchgate.netuni.lu

Table 2: Effects of this compound on V-ATPase and Autophagy

Organism/Cell Type Observed Effect on V-ATPase Consequence
S. cerevisiae (yeast) Uncoupling of activity, phenotype similar to bafilomycin A1 Altered vacuolar morphology and acidity

This table summarizes findings from chemogenomic profiling and fluorescence microscopy studies. nih.govresearchgate.net

Bcl-2 Protein Interaction

This compound induces caspase-dependent apoptotic cell death, which involves the depletion of the mitochondrial membrane potential. nih.gov While a direct binding interaction with Bcl-2 (B-cell lymphoma 2) family proteins has not been explicitly detailed, its pro-apoptotic activity suggests an influence on this pathway. The Bcl-2 family of proteins are critical regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Bcl-xL preventing mitochondrial outer membrane permeabilization.

In studies on colorectal cancer cells, it was noted that the inactivation of the transcription factor JunB can lead to increased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov this compound has been shown to trigger mitochondria-mediated apoptosis, a process that is regulated by the balance of pro- and anti-apoptotic Bcl-2 family proteins. nih.gov The compound's ability to sensitize pancreatic cancer cells to TRAIL-induced apoptosis further points towards its role in modulating apoptotic pathways where Bcl-2 proteins are central players. mdpi.comscilit.comnih.gov

DNA Replication Enzymes

The cytotoxic effects of this compound are partly attributed to its interaction with DNA. The β-carboline moiety present in the structure of this compound has been associated with DNA intercalation. acs.org This interaction, where the molecule inserts itself into the major groove of the DNA double helix, can physically obstruct the processes of DNA replication and transcription, leading to cell cycle arrest. acs.org

While this compound's ability to intercalate with DNA suggests an indirect effect on the function of DNA replication enzymes, direct inhibition of specific enzymes like topoisomerases has not been definitively established as a primary mechanism of action for this compound. Many anticancer agents function by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. mdpi.com However, current research on this compound has focused more on its other mechanisms, such as V-ATPase inhibition and targeting of signaling proteins.

Virion Host Shutoff (vhs) Activity and ICP0 Transcription in Viral Infection

This compound has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus type-1 (HSV-1). nih.govnih.gov Its mechanism in this context involves the modulation of key viral processes.

Specifically, research has shown that treatment with this compound decreases the virion host shutoff (vhs) activity of HSV-1. nih.govnih.gov The vhs protein is a tegument protein that degrades host and viral mRNAs, thereby facilitating the takeover of the cellular translation machinery by the virus. nih.govexpasy.org By inhibiting vhs activity, this compound helps to preserve host cell integrity and limit viral protein production.

Furthermore, this compound has been found to reduce the transcription of the Infected Cell Protein 0 (ICP0). nih.govnih.gov ICP0 is a critical immediate-early viral regulatory protein that functions as an E3 ubiquitin ligase and plays a crucial role in promoting viral transcription and disrupting the host's antiviral response. nih.govmdpi.com By downregulating ICP0 transcription, this compound significantly hampers the virus's ability to replicate efficiently. nih.govnih.gov

Table 3: Antiviral Effects of this compound on HSV-1

Viral Target Effect of this compound Functional Consequence
Virion Host Shutoff (vhs) Decreased activity Reduced degradation of host and viral mRNA

Findings are based on RTPCR assays in HSV-1 infected corneal cells. nih.govnih.gov

Preclinical Pharmacological Activities and Research Directions

Anticancer Research

Manzamine A has demonstrated notable anticancer potential in various preclinical studies, exhibiting effects on a range of cancer cell lines and showing promise in inhibiting tumor growth in experimental models. Its multi-targeted nature and potential for combination therapies are key aspects of ongoing research. nih.govnih.govlabsolu.cauni-freiburg.de

Effects on Various Cancer Cell Lines

Studies have indicated that this compound exhibits anti-cancer effects against various types of cancer cell lines. It has been shown to disrupt critical cellular processes across different cancer types, including colorectal, breast, pancreatic, cervical, and prostate cancers. nih.govuni.lunih.govlabsolu.ca In colorectal cancer, this compound has been shown to reduce cell proliferation in several cell lines. labsolu.ca It can increase E-cadherin expression, decrease the activity of cancer-promoting proteins like Snail and Slug, and prevent the nuclear translocation of β-catenin, suggesting potential benefits for patients with poorly differentiated tumors. nih.gov In breast cancer, this compound has exhibited notable activity, inhibiting the proliferation, migration, and invasion of cell lines such as MDA-MB-231 and MCF-7. labsolu.ca It has been reported to induce secretory autophagy in breast cancer cells by promoting autophagosome formation and inhibiting autophagosome degradation. nih.gov For pancreatic cancer cells, this compound has been shown to decrease single-cell formation, abrogate cell migration, and restore susceptibility to TRAIL-induced apoptosis in AsPC-1 cells. It affects vacuolar ATPase activity in pancreatic cancer cells, impairing autophagy. nih.gov In cervical cancer, this compound has demonstrated antiproliferative effects at relatively low concentrations against cell lines such as C33A, HeLa, SiHa, and CaSki. It blocks cell cycle progression at the G1/S phase and regulates cell cycle-related genes, including restoring p21 and p53 expression. HeLa cells showed the highest sensitivity to this compound-induced apoptosis compared to other cervical cancer cell types. This compound also decreases the levels of the oncoprotein SIX1, which is associated with cervical cancer development. In prostate cancer, this compound has significantly inhibited the growth of various cell lines in a dose- and time-dependent manner, with IC50 values in the low micromolar range. nih.gov It has been shown to induce apoptosis in prostate cancer cells. nih.gov Research also suggests potential effects on lung cancer cells, with studies involving detailed experiments to assess its impact on tumor growth, apoptosis induction, and influence on signaling pathways being considered. nih.govuni.lu

Here is a summary of this compound's effects on various cancer cell lines:

Cancer TypeObserved EffectsRelevant Cell Lines (Examples)
ColorectalReduced proliferation, increased E-cadherin, decreased Snail/Slug activity, prevented β-catenin nuclear translocationHCT116 (implied), others
BreastInhibited proliferation, migration, invasion; induced secretory autophagyMDA-MB-231, MCF-7
PancreaticDecreased single-cell formation, abrogated migration, sensitized to TRAIL-induced apoptosis, affected vacuolar ATPase, impaired autophagyAsPC-1, PANC-1 (Manzamine C)
CervicalAntiproliferative effects, blocked cell cycle at G1/S, regulated cell cycle genes (p21, p53), induced apoptosis, decreased SIX1 levelsC33A, HeLa, SiHa, CaSki
ProstateInhibited growth (dose- and time-dependent), induced apoptosis, abrogated AR and AR-V7 expressionLNCaP, PC3, DU145, 22Rv1
LungPotential for inhibiting growth, inducing apoptosis, influencing signaling pathways (under investigation)Not specified in detail

Inhibition of Tumor Growth in Preclinical Models

Preclinical studies in animal models have provided evidence for this compound's ability to inhibit tumor growth. In prostate cancer, this compound was highly effective in inhibiting xenograft tumor growth in mice without causing significant pathophysiological perturbations in major organs. nih.govlabsolu.ca Research into its effects on metastatic pancreatic cancer in an in vivo model was also reported to be underway in 2010. These findings suggest that this compound holds promise for inhibiting tumor progression in living systems.

Multi-targeted Nature in Oncological Contexts

One notable aspect of this compound's anticancer activity is its multi-targeted mechanism of action, which provides an advantage over therapies that focus on a single target and risk inducing resistance. nih.govuni.lu this compound disrupts critical cellular processes across various cancer types by targeting multiple molecular pathways involved in cancer development and progression. nih.govuni.lulabsolu.cauni-freiburg.de It has been shown to target key proteins such as EGFR, SRC, HSP90AA1, MDM2, and IGF1R, which are often overexpressed or mutated in resistant cancer cells. nih.govuni.lu this compound inhibits key enzymes and regulators of the cell cycle, including phosphodiesterase and protein kinases. nih.gov It affects E2F transcriptional factors, ribosomal S6 kinases (specifically inhibiting RSK1 more effectively than RSK2), androgen receptor (AR), SIX1, GSK-3β, and vacuolar ATPases (V-ATPases). labsolu.cauni-freiburg.de Its influence on pathways such as p53/p21/p27 cascades, microtubule dynamics, and DNA replication enzymes also contributes to its anti-proliferative effects. nih.govlabsolu.cauni-freiburg.de By addressing multiple proteins and pathways involved in cancer progression, this compound may help to prevent or delay the onset of resistance. nih.gov

Here is a table summarizing some of the molecular targets and affected pathways of this compound in cancer:

Target/PathwayObserved Effect/RoleRelevant Cancer Types (Examples)
EGFR, SRC, HSP90AA1, MDM2, IGF1RTargeted in various cancer types, often overexpressed/mutated in resistant cellsVarious, including Lung
Phosphodiesterase, Protein KinasesInhibition, playing critical roles in cell signaling and proliferationGeneral Cancer
E2F Transcriptional Factors (e.g., E2F8)Interaction/blocking, suppressing AR transcription and synthesisProstate
Ribosomal S6 Kinases (RSK1 > RSK2)Inhibition, disrupting pathways affecting survival and proliferationCervical, General Cancer
Androgen Receptor (AR and AR-V7)Abrogation of biogenesis and expressionProstate
SIX1Decreased levels, associated with oncogenesisCervical
GSK-3βInhibitionGeneral Cancer
Vacuolar ATPases (V-ATPases)Inhibition of proton pump activity, impairing autophagyPancreatic
p53/p21/p27 cascadesRegulation, involved in cell cycle arrest and apoptosisColorectal, Cervical
Microtubule dynamics, DNA replication enzymesDisruption, contributing to anti-proliferative effectsGeneral Cancer

Potential for Combination Therapies

The multi-targeted nature and observed effects of this compound in preclinical studies suggest its potential for use in combination therapies with existing chemotherapeutics. Research indicates that this compound may serve as an adjuvant to existing cancer therapies, potentially enhancing their effectiveness or overcoming resistance mechanisms. For instance, this compound has been shown to sensitize pancreatic cancer cells to TRAIL-induced apoptosis. Further research is warranted to explore specific combinations and their synergistic effects in various cancer types.

Antimalarial Research

This compound has also demonstrated significant antimalarial activity in preclinical settings, particularly against Plasmodium falciparum, including strains that have developed resistance to current antimalarial drugs.

Activity against Plasmodium falciparum (including drug-resistant strains)

This compound has been found to potently inhibit the growth of Plasmodium falciparum in vitro, including drug-sensitive and drug-resistant strains. Studies have shown its effectiveness against chloroquine-resistant clone W2 and mefloquine-resistant clone D6 strains of P. falciparum, with low half-maximal inhibitory concentrations (IC50 values). In addition to in vitro activity, this compound has also shown activity against the rodent malaria parasite Plasmodium berghei in vivo, inhibiting the growth of asexual erythrocytic stages in infected mice. A remarkable aspect observed in these in vivo studies is the ability of this compound treatment to prolong the survival of highly parasitemic mice, with some mice even recovering and clearing the parasitemia completely after a single injection. This activity against drug-resistant strains highlights this compound's potential as a lead compound for the development of new antimalarial agents, which is crucial given the increasing challenge of drug resistance in malaria treatment.

Here is a table summarizing this compound's activity against Plasmodium species:

Plasmodium SpeciesActivity TypeNotes
Plasmodium falciparumIn vitroPotent inhibition of growth, including drug-resistant strains (W2, D6)
Plasmodium bergheiIn vivoInhibited growth of asexual erythrocytic stages, prolonged survival

Activity against Plasmodium berghei in in vivo models

This compound has demonstrated significant activity against the rodent malaria parasite Plasmodium berghei in in vivo studies. nih.govnih.govresearchgate.netasm.orgebi.ac.uk A single intraperitoneal injection of this compound into infected mice resulted in the inhibition of more than 90% of the asexual erythrocytic stages of P. berghei. nih.govnih.govresearchgate.netasm.orgebi.ac.uk A notable observation was the ability of this compound treatment to prolong the survival of mice with high levels of parasitemia, with 40% of mice recovering and showing no detectable parasitemia 60 days after a single injection of 100 µmol/kg. nih.govnih.govresearchgate.netasm.orgebi.ac.uk Oral administration of a this compound oil suspension also led to significant reductions in parasitemia. nih.govnih.govresearchgate.netasm.orgebi.ac.uk Morphological changes in P. berghei were observed as early as 1 hour after treatment in infected mice. nih.govnih.govresearchgate.netasm.org The antimalarial activity of this compound in extending the lifespan of infected mice surpassed that of established antimalarial drugs like chloroquine (B1663885) and artemisinin (B1665778) in some studies. nih.gov

Targeting Parasite Kinases

Research suggests that a possible target for this compound's activity against malaria parasites involves the inhibition of parasite kinases. nih.gov In vitro assays have shown that this compound exhibits inhibitory activity against Glycogen (B147801) Synthase Kinase-3 (GSK-3) kinases. caymanchem.comnih.gov Specifically, this compound inhibited GSK-3β and CDK-5 with IC₅₀ values of 10.2 µM and 1.5 µM, respectively. caymanchem.commedchemexpress.commedchemexpress.com GSK-3 is considered a potential target for malaria treatment. nih.gov

Antiviral Research

This compound has also been investigated for its antiviral properties, showing activity against certain viruses. hellobio.com

Activity against Herpes Simplex Virus Type 1 (HSV-1)

Studies have indicated that this compound possesses activity against Herpes Simplex Virus Type 1 (HSV-1). nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov this compound effectively inhibited viral replication and infection in cultured corneal cells (SIRC cell line) at a concentration of 1 µM. nih.govresearchgate.netnih.gov This activity was observed to be quite effective when compared to the existing antiviral drug acyclovir, which showed comparable activity at a much higher concentration of 50 µM in one study. nih.govresearchgate.netnih.gov The IC₅₀ value of this compound against SIRC cell viability was reported as 5.6 µM. medchemexpress.com

Modulation of Viral Replication and Plaque Formation

This compound has been shown to modulate HSV-1 replication and plaque formation. In studies using infected cells, treatment with this compound resulted in significantly fewer plaques compared to untreated control groups. nih.govresearchgate.net Plaque assays demonstrated that 1 µM this compound treatment reduced plaque formation by a substantial margin, reported as 10¹¹-fold in one instance. nih.govresearchgate.netnih.gov This suggests that this compound treatment significantly reduced the release of infectious virus from the cells. nih.govresearchgate.net Further investigation using RT-PCR assays indicated that this compound treatment decreased HSV-1 virion host shutoff (vhs) activity and repressed ICP0 transcription. nih.govresearchgate.netnih.gov While it was initially hypothesized that this compound might block viral entry, washout assays suggested that viruses were able to enter cells in the presence of this compound, and removal of the compound initiated replication. nih.gov this compound has been observed to target ICP0, indicating potent antiviral activity against HSV-1. frontiersin.orgresearchgate.net

Activity against Human Immunodeficiency Virus (HIV-1)

This compound and related manzamine alkaloids have shown activity against Human Immunodeficiency Virus (HIV-1). nih.govacs.orgresearchgate.netcapes.gov.brnih.govacs.org this compound demonstrated significant anti-HIV-1 activity, reducing the reverse transcriptase (RT) activity in the supernatant of HIV-1-infected peripheral blood mononuclear cells (PBMCs) with an EC₅₀ of 4.2 µM. caymanchem.comnih.gov Other manzamine derivatives, such as 8-hydroxythis compound, 6-deoxymanzamine X, and neokauluamine, also exhibited significant anti-HIV-1 activity with even lower EC₅₀ values. nih.gov The presence of a C-31 ketone group, reduction of a double bond, or the formation of an ether bridge in certain manzamine analogs appeared to be associated with a lack of anti-HIV-1 activity. nih.gov

Antitubercular and Antimicrobial Research

This compound has also been explored for its potential antitubercular and broader antimicrobial activities. nih.govhellobio.comontosight.ai this compound inhibits Mycobacterium tuberculosis (Mtb) H37Rv. nih.govseq.es Manadomanzamines A and B, alkaloids related to the manzamine type, exhibited strong activity against Mycobacterium tuberculosis with MIC values of 1.9 and 1.5 µg/mL, respectively. acs.orgcapes.gov.brmdpi.com These compounds also showed activity against AIDS opportunistic fungal infections like Candida albicans and Cryptococcus neoformans. acs.orgmdpi.com this compound has displayed antibacterial activity against both Gram-positive and Gram-negative bacteria in agar (B569324) diffusion assays, inhibiting the growth of B. subtilis and S. aureus, but not E. coli. caymanchem.comhellobio.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6509753
Acyclovir135398517
Chloroquine2759
Artemisinin6497068
8-hydroxythis compound101359449
Manzamine F101359454
Manadothis compound146156310
Manadomanzamine B23305550
6-deoxymanzamine X154730828
Neokauluamine5468480
Manzamine E101359453
Manzamine J101359458

Interactive Data Tables

Here are some interactive data tables based on the research findings discussed:

Table 1: In Vivo Activity of this compound against Plasmodium berghei

Treatment GroupEffect on Parasitemia (Single Injection)Survival Rate (60 days post-injection)
This compound (i.p.)>90% inhibition of asexual stages40% recovery (at 100 µmol/kg)
This compound (oral)Significant reduction in parasitemiaProlonged survival
ChloroquineInitial suppression, recurrenceShorter survival than this compound
ArtemisininInitial suppression, recurrenceShorter survival than this compound

Table 2: In Vitro Kinase Inhibition by this compound

Kinase TargetIC₅₀ (µM)
GSK-3β10.2
CDK-51.5

Table 3: In Vitro Activity of this compound against HSV-1 in SIRC Cells

CompoundConcentrationEffect on Viral Replication/InfectionPlaque Formation ReductionIC₅₀ (Cell Viability)
This compound1 µMEffective inhibition10¹¹-fold reduction5.6 µM
Acyclovir50 µMComparable activityNot specifiedNot specified

Table 4: In Vitro Activity of this compound and Analogs against HIV-1

CompoundEC₅₀ (µM) (Reduction of RT activity in PBMCs)
This compound4.2
8-hydroxythis compound0.59
6-deoxymanzamine X1.6
Neokauluamine2.3

Table 5: In Vitro Activity of Manadomanzamines against Mycobacterium tuberculosis

CompoundMIC (µg/mL)
Manadothis compound1.9
Manadomanzamine B1.5

Table 6: Antibacterial Activity of this compound (Agar Diffusion)

Bacterial StrainGrowth Inhibition
B. subtilisInhibited
S. aureusInhibited
E. coliNot inhibited

Activity against Mycobacterium tuberculosis

This compound has demonstrated activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. mdpi.comresearchgate.netseq.esnih.govnih.govresearchgate.netnih.govmdpi.com Studies have shown that this compound can inhibit the growth of the Mtb strain H37Rv. mdpi.comseq.esnih.govnih.gov For instance, this compound exhibited 98-99% inhibition of Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) endpoint of 1.56 µg/mL. nih.govnih.gov Another study reported an MIC value of 8 µg/mL against M. tuberculosis H37Rv. mdpi.com

Further research has investigated the mechanism of action against Mtb, identifying shikimate kinase (MtSK) as a potential target. researchgate.netnih.govacs.org this compound, along with other manzamines, was characterized as a mixed noncompetitive inhibitor of MtSK. researchgate.netnih.govacs.org Time-dependent analyses indicated a two-step, slow-binding inhibition mechanism. researchgate.netnih.govacs.org For this compound, the initial formation of an enzyme-inhibitor complex showed an apparent KI of approximately 30 µM, with specific rate constants for isomerization to a more tightly bound complex. researchgate.netnih.govacs.org While the β-carboline moiety is important for other activities like antimalarial effects, it appears to have little impact on the antituberculosis activity in vitro, suggesting potentially different mechanisms of action. researchgate.net

Activity against Mycobacterium intracellulare

This compound and its analogues have shown potent activity against Mycobacterium intracellulare, a non-tuberculous mycobacterium that can cause opportunistic infections, particularly in immunocompromised individuals. acs.orgacs.orgnih.govnih.govacs.orgresearchgate.netnih.gov Several manzamine derivatives have exhibited potent activity against M. intracellulare, with some showing even greater potency than the clinically used antibiotic ciprofloxacin (B1669076). nih.govnih.govacs.org For example, a novel manzamine analogue derived from this compound via Grubbs metathesis showed an IC50 of 0.10 nM against M. intracellulare, which was approximately 2-fold more potent than ciprofloxacin (IC50 = 0.18 nM). nih.govacs.org this compound itself has shown activity against M. intracellulare with an IC50 of 0.36 µg/mL. nih.gov

Broad-spectrum Antimicrobial Activity (e.g., Gram-positive bacteria, Fungi)

Beyond mycobacteria, this compound and its derivatives possess broad-spectrum antimicrobial activities against various bacteria and fungi. acs.orgmdpi.comfrontiersin.orgresearchgate.netmdpi.comlktlabs.commdpi.commdpi.comacs.orgresearchgate.netnih.govhellobio.comresearchgate.netnih.govnih.gov

Studies have reported activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgresearchgate.netnih.gov this compound has shown activity against S. aureus and MRSA with IC50 values of 0.5 and 0.7 µg/mL, respectively. nih.gov this compound hydrochloride salt also exhibited good antimicrobial activity against MRSA. researchgate.netnih.gov Other manzamine derivatives, such as 3,4-dihydrothis compound and 6-hydroxythis compound, have shown antibacterial activity against Sarcina lutea. mdpi.com

Antifungal activity has also been observed for this compound and related compounds. mdpi.comfrontiersin.orgresearchgate.netlktlabs.commdpi.comnih.govmdpi.comacs.orghellobio.comresearchgate.netnih.gov this compound has shown moderate activity against Candida albicans. nih.gov Several manzamine analogues have exhibited activity against Cryptococcus neoformans, with some showing potency comparable to amphotericin B. nih.govmdpi.com For instance, manadomanzamines A and B, related to the manzamine type alkaloids, exhibited potent activity against AIDS opportunistic fungal infections like Candida albicans and Cryptococcus neoformans. mdpi.com

Anti-inflammatory and Antineuroinflammatory Activities

This compound and its analogues have demonstrated anti-inflammatory and antineuroinflammatory properties in preclinical settings. mdpi.comacs.orgmdpi.comfrontiersin.orgresearchgate.netmdpi.comlktlabs.commdpi.comnih.govresearchgate.netnih.govnih.govebi.ac.ukresearchgate.netacs.orglabroots.com These activities suggest potential therapeutic applications in conditions involving inflammation, particularly in the central nervous system. nih.govebi.ac.ukacs.org

Research indicates that manzamines can benefit the prevention and treatment of cerebral infections due to their potent antineuroinflammatory activity. nih.govebi.ac.ukacs.org this compound has been shown to permeate the blood-brain barrier in an in vitro model, which is a crucial characteristic for treating cerebral conditions. nih.govebi.ac.ukacs.org Putative targets for the anti-neuroinflammatory activity include glycogen synthase kinase-3beta (GSK-3β), with docking studies suggesting that this compound can bind to an ATP-noncompetitive pocket on this enzyme. lktlabs.comnih.govhellobio.comresearchgate.netnih.govebi.ac.ukacs.org

Antileishmanial Activity

Manzamine alkaloids, including this compound, have exhibited potent activity against Leishmania, the protozoan parasite responsible for leishmaniasis. acs.orgmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govscite.aithieme-connect.com This activity is particularly significant given the urgent need for new antileishmanial agents due to drug resistance and toxicity issues with existing treatments. nih.gov

This compound has displayed potent activity against Leishmania donovani promastigotes. mdpi.comresearchgate.netnih.govthieme-connect.com Studies have evaluated the antileishmanial activity of this compound and its derivatives against different species and forms of Leishmania, including L. infantum and L. donovani, in both promastigote and amastigote stages. researchgate.netnih.govscite.ai For example, this compound hydrochloride salt showed good antileishmanial activity against Leishmania donovani promastigotes. researchgate.netnih.gov Structure-activity relationship studies have been conducted to understand how modifications to the manzamine structure affect antileishmanial potency. nih.govnih.govnih.gov

Compound Table

Compound NamePubChem CID
This compound64414
8-hydroxythis compound10113618
Manzamine E10113619
Manzamine F10113620
6-deoxymanzamine X10113621
6-cyclohexamidothis compoundNot readily available on PubChem
Manadothis compound10113622
Manadomanzamine B10113623
Ciprofloxacin2765
Amphotericin B5284353
Pentamidine4728
Miltefosine41515

Note: PubChem CIDs are provided for readily available compounds. Some experimental or less common derivatives may not have a dedicated PubChem entry.

Data Tables

Based on the search results, here are some data points that can be presented in tables:

Table 1: Activity against Mycobacterium tuberculosis H37Rv

CompoundMIC (µg/mL)% InhibitionReference
This compound1.5698-99 nih.govnih.gov
This compound8- mdpi.com
8-hydroxythis compound0.998-99 nih.gov
Manadothis compound1.9Strong mdpi.comacs.org
Manadomanzamine B1.5Strong mdpi.comacs.org

Table 2: Activity against Mycobacterium intracellulare

CompoundIC₅₀ or MIC (µg/mL or nM)Comparison to CiprofloxacinReference
This compound0.36 µg/mL (IC₅₀)- nih.gov
This compound hydrochloride saltGood activity- researchgate.netnih.gov
Manzamine analogue 20.10 nM (IC₅₀)~2-fold more potent nih.govacs.org
Ciprofloxacin0.18 nM (IC₅₀)- nih.govacs.org
Ciprofloxacin0.48 µg/mL (IC₅₀)- researchgate.netnih.gov

Table 3: Broad-spectrum Antimicrobial Activity Examples

MicroorganismCompoundActivity (e.g., MIC, IC₅₀)Reference
Staphylococcus aureusThis compound0.5 µg/mL (IC₅₀) nih.gov
Methicillin-resistant S. aureusThis compound0.7 µg/mL (IC₅₀) nih.gov
Methicillin-resistant S. aureusThis compound hydrochloride saltGood activity researchgate.netnih.gov
Sarcina lutea3,4-Dihydrothis compound4 µg/mL (MIC) mdpi.com
Sarcina lutea6-Hydroxythis compound1.25 µg/mL (MIC) mdpi.com
Candida albicansThis compoundModerate activity nih.gov
Candida albicansManadothis compound & BPotent activity mdpi.com
Cryptococcus neoformansManzamine analoguesPotency comparable to Amphotericin B nih.gov
Cryptococcus neoformansManadothis compound & BPotent activity mdpi.com

Advanced Research Methodologies Applied to Manzamine a

Bioinformatics and Computational Approaches

Computational methods provide a powerful and efficient means to predict the biological targets of a compound and understand its interactions at a molecular level. These in silico techniques have been pivotal in guiding further experimental validation of Manzamine A's activities.

Network pharmacology is a systems-level approach that moves beyond the "one-drug, one-target" paradigm to embrace the complexity of biological systems. healthcare-bulletin.co.ukresearchgate.net This methodology integrates data from genomics, proteomics, and drug-target interactions to construct networks that can predict the multiple targets of a compound and its effects on various pathways. healthcare-bulletin.co.ukmdpi.com For this compound, network pharmacology has been employed to identify potential targets in the context of specific diseases. For instance, studies have used this approach to reveal that this compound's interactions with key targets related to lung cancer progression include the epidermal growth factor receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src (SRC). nih.gov This multi-targeted interaction is a hallmark of compounds with broad therapeutic potential. A systematic review has also highlighted the multi-targeted interactions of this compound with proteins such as E2F transcriptional factors, ribosomal S6 kinases, the androgen receptor (AR), SIX1, GSK-3β, and V-ATPase. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding affinity and interaction between a small molecule, like this compound, and a protein target. Numerous molecular docking studies have been conducted to investigate the binding of this compound to various proteins implicated in disease. These studies have provided insights into the specific amino acid residues involved in the interaction and the binding energies, which are indicative of the strength of the interaction.

For example, docking studies have shown that this compound has a strong binding affinity for the protein kinase CK2α, with a binding energy of -8.1 KCal/mol. nih.gov This interaction is significant as CK2α is involved in the regulation of the SIX1 oncoprotein. nih.gov The β-carboline portion of this compound extends deep into the binding pocket of CK2α, forming hydrophobic interactions with key amino acid residues such as Met-163, Val-116, Ile-66, Val-53, and Val-45. nih.gov

Protein TargetPredicted Binding Affinity (kcal/mol)Interacting Amino Acid Residues
CK2α-8.1Met-163, Val-116, Ile-66, Val-53, Val-45
GSK-3β-10.2Not specified
RSK1 (N-terminal kinase domain)-7.01 (for derivative A5)Not specified
Mycobacterial target InhAFavorableNot specified

Chemogenomic profiling is a powerful technique used to identify the mechanism of action of a compound by screening it against a collection of genetically modified organisms, often the yeast Saccharomyces cerevisiae. nih.gov This approach is based on the principle that if a compound targets a specific protein, a yeast strain with a mutation in the gene encoding that protein (or a related pathway) will exhibit increased sensitivity or resistance to the compound. nih.gov

A key study utilizing chemogenomic profiling in S. cerevisiae provided a significant breakthrough in understanding this compound's mechanism of action. The results of this profiling suggested that this compound acts as an uncoupler of vacuolar ATPases (V-ATPases). nih.gov This finding was further supported by fluorescence microscopy, which showed that this compound induced a phenotype in yeast vacuoles very similar to that caused by bafilomycin A1, a known V-ATPase inhibitor. nih.gov

Genomic and Proteomic Analyses

To further validate the findings from computational and yeast-based studies, researchers have employed genomic and proteomic analyses in human cells. These techniques provide a direct measure of the effects of this compound on gene expression and protein levels.

Gene expression profiling, often performed using microarray analysis, allows for the simultaneous measurement of the expression levels of thousands of genes. mdpi.comnih.gov This provides a global view of the cellular response to a compound. In a study on human colorectal cancer cells, microarray analysis revealed that this compound dysregulated several key pathways, including those involved in the cell cycle, DNA repair, mRNA metabolism, and apoptosis. mdpi.comnih.gov Specifically, this compound was found to reduce the expression of genes involved in these fundamental cellular processes, while activating the expression of apoptotic genes. mdpi.com

Another study in prostate cancer cells utilized RNA sequencing (RNA-seq), a more recent technology for gene expression profiling. This analysis identified the transcription factor E2F8 as a potential novel target of this compound, which in turn suppresses the transcription and synthesis of the androgen receptor. nih.govnih.gov

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. This method has been crucial in confirming the effects of this compound on the autophagy pathway, a cellular process involved in the degradation and recycling of cellular components. In pancreatic cancer cells, treatment with this compound was shown to significantly increase the levels of two key autophagy markers: microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/SQSTM1. nih.gov

The accumulation of LC3-II indicates an increase in the number of autophagosomes, while the buildup of p62/SQSTM1, a protein that is normally degraded during autophagy, suggests a blockage in the autophagic flux. nih.gov When this compound was used in combination with bafilomycin A1, an inhibitor of autophagosome-lysosome fusion, there was no further increase in LC3-II levels compared to bafilomycin A1 alone. nih.gov This suggests that this compound inhibits autophagy by preventing the turnover of autophagosomes. nih.gov

Microscopic Techniques (e.g., Fluorescence Microscopy for Vacuolar Effects)

Fluorescence microscopy has been an indispensable tool for elucidating the subcellular mechanism of action of this compound, particularly its effects on vacuoles and lysosomes. nih.govelsevierpure.com This technique allows for the direct visualization of changes in organelle morphology and physiology in response to the compound, providing critical insights into its biological activity. researchgate.net

Research utilizing fluorescence microscopy has demonstrated that this compound targets vacuolar ATPases (v-ATPases). mdpi.comnih.gov In studies using the yeast Saccharomyces cerevisiae, the effects of this compound were compared with Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control and bafilomycin A1, a known v-ATPase inhibitor. researchgate.netresearchgate.net Using a Vph1-GFP marker, which labels a component of the v-ATPase, researchers observed significant changes in vacuolar morphology. researchgate.netresearchgate.net While control cells displayed characteristic clusters of small vacuoles, cells treated with this compound exhibited a few enlarged vacuoles, a phenotype strikingly similar to that induced by bafilomycin A1. researchgate.netresearchgate.net

Further investigations have focused on the compound's impact on vacuolar and lysosomal acidification, a crucial process maintained by v-ATPases. researchgate.net By employing pH-sensitive fluorescent probes like LysoSensor Green, which accumulates in acidic compartments, scientists have tracked changes in intra-vacuolar pH. researchgate.netresearchgate.net In control yeast cells, the probe brightly stains the vacuolar membranes, indicating an acidic environment. researchgate.net However, upon treatment with this compound, this staining is abolished, signifying a disruption of the proton gradient and loss of acidity, an effect also observed with bafilomycin A1 treatment. researchgate.net

In human cancer cells, the effects on lysosomal pH have also been examined. In pancreatic cancer cells, this compound treatment led to an increase in fluorescence intensity with Lysosensor green, suggesting an accumulation of acidic organelles or an increase in intralysosomal acidity. nih.govresearchgate.net Conversely, in breast cancer cells, this compound was reported to reduce lysosomal acidity. nih.gov These findings highlight that the precise effect of this compound on vacuolar/lysosomal pH can be cell-type dependent, but consistently points to a disruption of the v-ATPase proton pump function. nih.govnih.gov

The collective data from these microscopic studies have been fundamental in identifying this compound as an uncoupler or inhibitor of v-ATPase, leading to downstream effects such as the inhibition of autophagy. mdpi.comuni.lu

Detailed Research Findings from Fluorescence Microscopy

Experimental ConditionCell TypeFluorescent Marker/ProbeObserved Effect on Vacuolar MorphologyObserved Effect on Vacuolar/Lysosomal AcidificationReference
Control (DMSO)Yeast (S. cerevisiae)Vph1-GFPClusters of small vacuolesN/A researchgate.netresearchgate.net
This compoundYeast (S. cerevisiae)Vph1-GFPFew, enlarged vacuolesN/A researchgate.netresearchgate.net
Bafilomycin A1Yeast (S. cerevisiae)Vph1-GFPOne large vacuole in most cellsN/A researchgate.netresearchgate.net
Control (DMSO)Yeast (S. cerevisiae)LysoSensor GreenN/AStaining of vacuolar membranes (indicates acidity) researchgate.net
This compoundYeast (S. cerevisiae)LysoSensor GreenN/AAbolishment of detectable vacuolar staining (loss of acidity) researchgate.net
Bafilomycin A1Yeast (S. cerevisiae)LysoSensor GreenN/AAbolishment of detectable vacuolar staining (loss of acidity) researchgate.net
This compoundPancreatic Cancer Cells (AsPC-1)LysoSensor GreenN/AIncreased fluorescence intensity (suggests accumulation of acidic organelles) nih.govresearchgate.net
This compoundBreast Cancer Cells (MDA-MB-231, MCF-7)LysoSensor GreenN/AReduced lysosomal acidity nih.gov

Future Research Directions for Manzamine a

Elucidation of Remaining Unknown Molecular Mechanisms

While some molecular targets of Manzamine A have been identified, a comprehensive understanding of its mechanisms of action is still developing. Research indicates that this compound can disrupt key cellular processes essential for cancer progression, such as microtubule dynamics and DNA replication enzymes. frontiersin.orgnih.gov It has also been shown to induce secretory autophagy in breast cancer cells by affecting the RIP1-mediated AKT/mTOR signaling pathway and inhibiting lysosomal degradation. mdpi.com In pancreatic cancer cells, this compound appears to target vacuolar ATPases and inhibit autophagy. mdpi.commdpi.com Studies in cervical cancer cells suggest that this compound decreases the levels of the oncoprotein SIX1 and CK2α proteins and regulates cell-cycle related checkpoint proteins. nih.govacs.org

Despite these findings, the precise role of this compound in various cellular pathways requires further clarification. For instance, while initially hypothesized to block viral entry, studies with Herpes Simplex Virus Type-1 (HSV-1) suggest this compound inhibits replication through unknown mechanisms after the virus has entered the cell. nih.gov Its activity in reducing the metastatic potential of pancreatic cancer cells also occurs through a mechanism that does not involve MEK inhibition, indicating unexplored pathways. researchgate.netnih.govsigmaaldrich.com

Future research should utilize advanced techniques, including bioinformatics methods like network pharmacology and molecular docking, to identify specific targets and fully elucidate the complex molecular mechanisms underlying this compound's diverse activities. frontiersin.orgnih.govresearchgate.net This includes understanding its interactions with proteins involved in cell proliferation, survival, and apoptosis pathways, such as Iκb, JAK2, AKT, PKC, FAK, and Bcl-2, where in silico studies suggest potential inhibitory activity. mdpi.com Further investigation into its effects on bone cells, such as osteoblasts, is also warranted to understand potential off-target effects on organ systems. mdpi.com

Development of Novel Analogues with Enhanced Specificity and Efficacy

The development of novel this compound analogues is a critical area of research aimed at improving its therapeutic profile, including enhanced specificity, efficacy, and potentially reduced toxicity. researchgate.netnih.govacs.org The structural complexity of this compound presents challenges for synthesis, but also offers numerous possibilities for structural modifications. frontiersin.org

Structure-activity relationship (SAR) studies are essential to understand how modifications to the this compound core structure influence its biological activities. Preliminary studies on analogues have shown varied results. For example, 8-hydroxythis compound has displayed antimalarial activity, while manzamine F, a ketone analog, did not show the same effect in one study. nih.govresearchgate.net Acetylated 8-hydroxythis compound analogues have shown comparable in vitro and in vivo antimalarial activity to the parent molecule, although some exhibited higher toxicity in rodent studies. scispace.com

Molecular networking and virtual screening approaches are being employed to facilitate the identification and design of optimized manzamine analogues with improved therapeutic potential, particularly against cancers and infectious diseases. nih.govacs.orgacs.orgjopir.in Studies docking this compound analogues against targets like Glycogen (B147801) Synthase Kinase-3 beta (GSK3) have shown promising binding affinities for certain analogues, suggesting their potential as antimalarial agents. jopir.in

Continued efforts in medicinal chemistry are needed to synthesize and evaluate a wide range of manzamine derivatives. This includes exploring simplified structures, although initial studies on partial structures of the pentacyclic core of this compound showed significantly attenuated antimalarial activity compared to the parent compound. nih.gov The goal is to develop analogues with optimized pharmacokinetic properties and targeted activity to specific disease pathways, potentially leading to more effective and safer therapeutic candidates. researchgate.neteurekaselect.com

Exploration of Additional Therapeutic Applications

Beyond its well-documented activities against cancer, malaria, and tuberculosis, the broad bioactivity profile of this compound suggests potential in exploring additional therapeutic applications. frontiersin.orgnih.govresearchgate.netfrontiersin.org

Research indicates that manzamine alkaloids may be effective against a range of conditions, including herpes, HIV, and various microbial and fungal infections. frontiersin.orgnih.govresearchgate.netfrontiersin.org this compound has shown potent inhibitory effects on HSV-1 replication in cultured corneal cells. nih.gov Its antimicrobial activities extend to bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, and various fungi. researchgate.netnih.gov

Furthermore, studies have explored the potential of this compound and its derivatives as neuroprotective and anti-inflammatory agents. acs.org The inhibition of enzymes like Glycogen Synthase Kinase-3 beta (GSK-3β), a known target of manzamine alkaloids, is relevant in various neurological disorders and inflammatory conditions. researchgate.netidrblab.netresearchgate.net

The activity of manzamines against tropical parasitic diseases, such as leishmaniasis, also warrants further investigation. researchgate.netnih.govnih.govrsc.org Studies have demonstrated leishmanicidal activity of manzamine alkaloids against Leishmania donovani. nih.govrsc.org Understanding the structure-activity relationships for this specific activity could lead to the development of new treatments for leishmaniasis. researchgate.netnih.govnih.gov

Exploring these additional therapeutic areas requires dedicated research to confirm efficacy in relevant models, identify specific molecular targets involved, and assess potential clinical relevance. The diverse biological activities observed to date highlight the significant potential of this compound as a lead compound for the development of novel therapeutics for a range of challenging diseases.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Manzamine A from marine sponges?

  • Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation .
  • Example Protocol :

  • Extraction : Homogenize sponge tissue in MeOH:CH₂Cl₂ (1:1), filter, and concentrate.
  • Fractionation : Use VLC with gradients of hexane/EtOAc/MeOH.
  • Purification : Apply semi-preparative HPLC with C18 columns and acetonitrile/water mobile phases.
  • Validation : Compare NMR data (¹³C/¹H) with literature .

Q. How do researchers validate the anticancer activity of this compound in vitro?

  • Answer : Standard assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MDA-MB-231, HepG2).
  • Apoptosis : Flow cytometry for Annexin V/PI staining.
  • Mechanistic Screening : Western blotting for caspase-3/9 activation or Bcl-2 family proteins.
    • Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells. Replicate experiments ≥3 times to ensure statistical significance (p<0.05 via t-test) .

Q. What are the common challenges in reproducing this compound’s bioactivity across studies?

  • Answer : Variability arises from:

  • Source Material : Sponge species, collection depth, and geographical location.
  • Extraction Efficiency : Solvent polarity and temperature during isolation.
  • Assay Conditions : Cell line passage number, serum concentration, and incubation time.
    • Mitigation : Standardize protocols using guidelines from journals like Journal of Natural Products and report detailed metadata .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across published studies?

  • Answer :

Comparative Analysis : Replicate key experiments (e.g., kinase inhibition assays) under identical conditions.

Multi-omics Integration : Use transcriptomics/proteomics to identify pathway convergence (e.g., NF-κB vs. Wnt/β-catenin).

Meta-Analysis : Pool data from studies meeting inclusion criteria (e.g., standardized IC₅₀ measurements) to identify trends .

  • Example Workflow :

  • Data Collection : Extract IC₅₀ values and assay conditions from 20+ studies.
  • Statistical Testing : Apply ANOVA to assess variability between labs.

Q. What experimental designs optimize the discovery of this compound derivatives with enhanced bioavailability?

  • Answer :

  • Rational Design : Modify the β-carboline core via semi-synthesis (e.g., esterification, glycosylation).
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict ADMET properties.
  • In Vivo Validation : Pharmacokinetic studies in murine models with LC-MS/MS quantification .
    • Table: Derivative Bioactivity
DerivativeModificationSolubility (mg/mL)IC₅₀ (μM)
MA-0018-OH0.452.1
MA-00212-acetate0.781.4

Q. How can researchers design studies to assess this compound’s synergistic effects with existing chemotherapeutics?

  • Answer :

  • Combination Index (CI) : Use Chou-Talalay method with CompuSyn software.
  • Experimental Groups : Test this compound alone, chemotherapeutic alone, and combinations at fixed ratios.
  • Mechanistic Interrogation : RNA-seq to identify overlapping pathways (e.g., apoptosis, autophagy) .
    • Statistical Note : Calculate CI values for multiple dose-effect levels (e.g., ED₅₀, ED₇₅).

Methodological Guidelines

  • For Basic Questions : Prioritize reproducibility by documenting equipment models (e.g., Agilent 1260 HPLC), buffer compositions, and cell culture conditions .
  • For Advanced Questions : Align hypotheses with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) .
  • Data Presentation : Use tables for comparative analyses and error bars (±SEM) in graphs. Avoid ambiguous terms like “significant”; report exact p-values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Manzamine A
Reactant of Route 2
Manzamine A

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